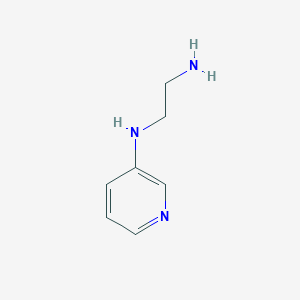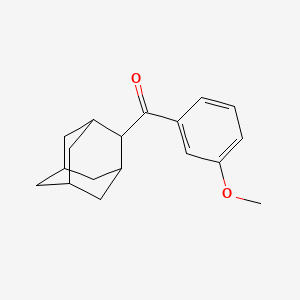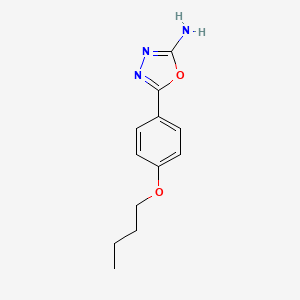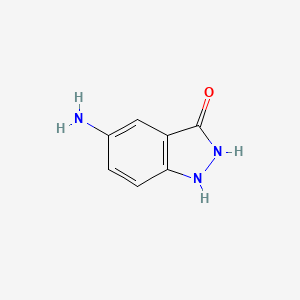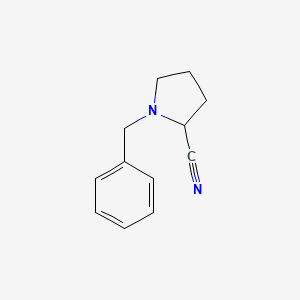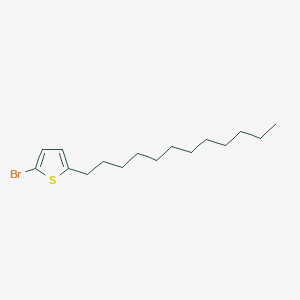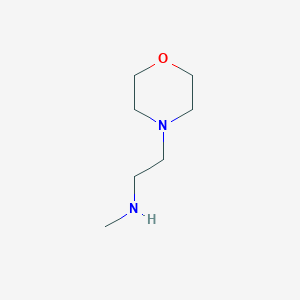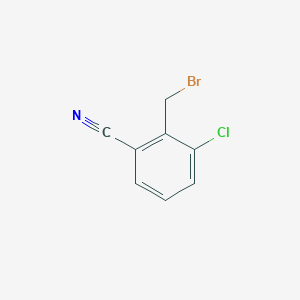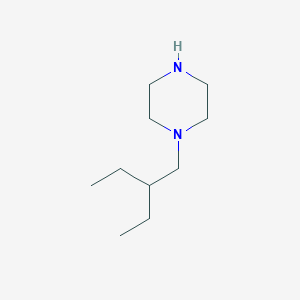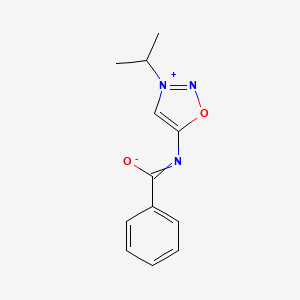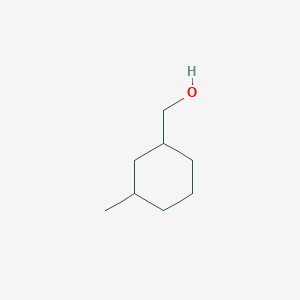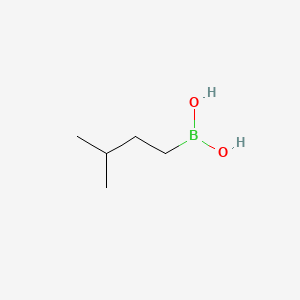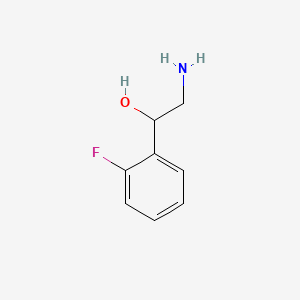
1-Bromo-3-(2,2-dimethoxyethoxy)benzene
概要
説明
1-Bromo-3-(2,2-dimethoxyethoxy)benzene is a brominated aromatic compound with additional ether functionalities. While the specific compound is not directly synthesized or characterized in the provided papers, related brominated aromatic compounds and their synthesis, properties, and applications are discussed, which can provide insights into the behavior and potential uses of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, where bromine atoms are introduced into the aromatic ring. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol is achieved starting from a methoxymethyl-substituted phenyl methanol, using a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is reported, which is a precursor for graphene nanoribbons, indicating the potential for 1-Bromo-3-(2,2-dimethoxyethoxy)benzene to serve as a precursor for advanced materials .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . The presence of bromine atoms can significantly influence the electronic properties of the molecule, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene, where the steric configuration hinders tight intermolecular packing, affecting its photoluminescence properties .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The reactivity of the bromine atom makes these compounds suitable for further functionalization. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, demonstrating the versatility of brominated compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents. These properties include solubility, melting and boiling points, and reactivity. The introduction of bromine can increase the density and molecular weight of the compound. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, show that the solid-state fluorescence intensity is significantly higher than in solution, indicating aggregation-induced emission characteristics . Additionally, the X-ray structure determinations of various brominated benzenes reveal diverse packing motifs and intermolecular interactions, such as C–H···Br and C–Br···π, which can be relevant for understanding the solid-state properties of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : 1-Bromo-3-(2,2-dimethoxyethoxy)benzene and related compounds are often synthesized using methods like the Wittig-Horner reaction and nucleophilic reactions. These synthesis techniques are crucial for preparing specific brominated compounds used in various research applications (Liang Zuo-qi, 2015).
Characterization and Computational Studies : Detailed characterization of these compounds is conducted using techniques such as NMR, IR spectroscopy, and elemental analysis. Additionally, computational studies like density functional theory (DFT) calculations help in understanding their optimized structure and properties (S. Patil et al., 2012).
Fluorescence and Photoluminescence Properties
- Fluorescence Applications : Some brominated benzene derivatives exhibit unique fluorescence and photoluminescence properties. These properties are studied in both solution and solid states, providing insights for potential applications in materials science and photonics (Liang Zuo-qi, 2015).
Chemical Reactivity and Applications
Chemical Reactivity and Synthesis of Complex Molecules : Brominated benzene compounds are used as precursors in the synthesis of more complex molecules. This includes their use in cross-coupling reactions and the synthesis of compounds with specific electronic properties (H. Fink et al., 1997).
Organometallic Synthesis : Certain 1-bromo-substituted benzene compounds are versatile starting materials in organometallic synthesis. They can form various synthetically useful reactions with organometallic intermediates (J. Porwisiak, M. Schlosser, 1996).
特性
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
CAS RN |
62810-43-9 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

